1-[2-(4-Iodo-1H-pyrazol-1-YL)pyridin-4-YL]ethan-1-one
CAS No.:
Cat. No.: VC17835986
Molecular Formula: C10H8IN3O
Molecular Weight: 313.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8IN3O |
|---|---|
| Molecular Weight | 313.09 g/mol |
| IUPAC Name | 1-[2-(4-iodopyrazol-1-yl)pyridin-4-yl]ethanone |
| Standard InChI | InChI=1S/C10H8IN3O/c1-7(15)8-2-3-12-10(4-8)14-6-9(11)5-13-14/h2-6H,1H3 |
| Standard InChI Key | DGFQKOJANZBBPR-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C1=CC(=NC=C1)N2C=C(C=N2)I |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound’s structure consists of a pyridine ring (C₅H₄N) substituted at positions 2 and 4. At position 2, a 4-iodo-1H-pyrazol-1-yl group is attached via a nitrogen atom, while position 4 hosts an acetyl (ethan-1-one) functional group. The iodine atom at the pyrazole’s 4-position introduces steric bulk and polarizability, influencing reactivity and intermolecular interactions .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-4-yl]ethan-1-one | Derived |
| Molecular Formula | C₁₀H₈IN₃O | |
| Molecular Weight | 313.09 g/mol | |
| SMILES | CC(=O)c1cc(nc(c1)n2c(cn2)I) | Derived |
The presence of both pyridine and pyrazole rings creates a conjugated π-system, potentially enhancing electronic properties for applications in optoelectronics or catalysis .
Spectroscopic Characterization
While experimental spectral data for this compound is unavailable, analogous structures suggest characteristic signals:
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¹H NMR: Pyridine protons adjacent to the pyrazole (position 3) would resonate near δ 8.5–9.0 ppm due to deshielding. The acetyl methyl group would appear as a singlet near δ 2.6 ppm .
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¹³C NMR: The carbonyl carbon (C=O) is expected at ~200 ppm, while the pyridine and pyrazole carbons would range between 120–150 ppm .
Synthesis and Reactivity
Synthetic Pathways
The compound can be synthesized via sequential cross-coupling and functionalization reactions:
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Pyrazole Formation: 4-Iodo-1H-pyrazole is prepared by iodinating pyrazole using N-iodosuccinimide (NIS) in acetic acid .
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Pyridine Functionalization: A Buchwald-Hartwig amination couples the iodopyrazole to 2-chloro-4-acetylpyridine, utilizing a palladium catalyst (e.g., Pd(OAc)₂) and a ligand such as Xantphos .
Key Reaction:
This method mirrors protocols used for similar pyridine-pyrazole hybrids .
Reactivity Profile
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Nucleophilic Substitution: The iodine atom undergoes Suzuki-Miyaura coupling with boronic acids, enabling derivatization at the pyrazole’s 4-position .
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Ketone Reactions: The acetyl group participates in condensations (e.g., with hydrazines to form hydrazones) or reductions (e.g., NaBH₄ to yield secondary alcohols) .
Physical and Chemical Properties
Thermodynamic Parameters
Data from structurally related compounds provide estimates:
Table 2: Physicochemical Properties
| Property | Estimated Value | Basis (Source) |
|---|---|---|
| Density | ~1.8–2.1 g/cm³ | |
| Melting Point | 180–200°C (decomposes) | |
| Solubility | DMSO > Methanol > Water |
The high density is attributed to the iodine atom’s mass contribution . Limited aqueous solubility aligns with hydrophobic pyridine-pyrazole systems .
Stability and Degradation
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Thermal Stability: Decomposition above 200°C is likely due to C-I bond cleavage .
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Photoreactivity: The iodine substituent may sensitize the compound to UV-induced radical reactions, necessitating storage in amber glass .
Applications in Research and Industry
Medicinal Chemistry
Pyrazole-pyridine hybrids are explored as kinase inhibitors and antimicrobial agents. The iodine atom enhances binding to hydrophobic protein pockets and enables radioiodination for tracer studies .
Materials Science
Conjugated systems incorporating iodine exhibit tunable luminescence and charge transport properties, making them candidates for organic light-emitting diodes (OLEDs) .
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